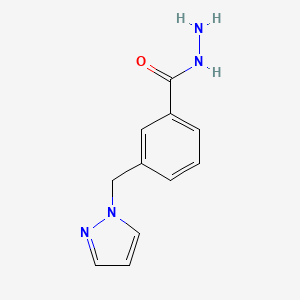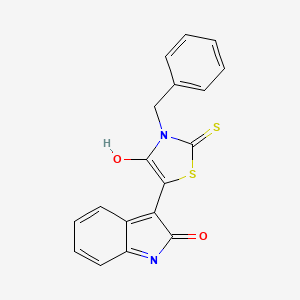
3-(1H-pyrazol-1-ylmethyl)benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1H-pyrazol-1-ylmethyl)benzohydrazide is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. These compounds have gained significant attention due to their wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Preparation Methods
The synthesis of 3-(1H-pyrazol-1-ylmethyl)benzohydrazide typically involves the reaction of benzohydrazide with pyrazole derivatives. One common method is the condensation reaction between benzohydrazide and pyrazole-1-carboxaldehyde under reflux conditions in the presence of a suitable catalyst . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
3-(1H-pyrazol-1-ylmethyl)benzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-(1H-pyrazol-1-ylmethyl)benzohydrazide has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a scaffold for the development of new drugs with potential therapeutic applications.
Biological Studies: The compound is used in biological studies to investigate its effects on cellular processes and molecular targets.
Industrial Applications: The compound is used in the synthesis of other pyrazole derivatives with applications in agrochemicals, dyes, and materials science.
Mechanism of Action
The mechanism of action of 3-(1H-pyrazol-1-ylmethyl)benzohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity . The specific molecular targets and pathways involved depend on the particular application and context of use.
Comparison with Similar Compounds
3-(1H-pyrazol-1-ylmethyl)benzohydrazide can be compared with other similar compounds, such as:
3-(4-nitro-1H-pyrazol-1-ylmethyl)benzohydrazide: This compound has a nitro group at the 4-position of the pyrazole ring, which can influence its reactivity and biological activity.
N’-(4-methylbenzylidene)-3-(1H-pyrazol-1-ylmethyl)benzohydrazide: This compound has a methyl group at the 4-position of the benzylidene moiety, which can affect its chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.
Properties
Molecular Formula |
C11H12N4O |
|---|---|
Molecular Weight |
216.24 g/mol |
IUPAC Name |
3-(pyrazol-1-ylmethyl)benzohydrazide |
InChI |
InChI=1S/C11H12N4O/c12-14-11(16)10-4-1-3-9(7-10)8-15-6-2-5-13-15/h1-7H,8,12H2,(H,14,16) |
InChI Key |
PSAGHLCDYDAZJV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)NN)CN2C=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3,5-bis(2-methoxyphenyl)-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-1,3-thiazole](/img/structure/B10922283.png)
![N-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)methyl]-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B10922289.png)
![N-(3,5-dimethylphenyl)-6-ethyl-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10922292.png)
![3-{[(2E)-3-{5-bromo-2-[(naphthalen-1-ylcarbonyl)oxy]phenyl}-2-cyanoprop-2-enoyl]amino}benzoic acid](/img/structure/B10922297.png)
![N-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-4,5-dimethylthiophene-2-carboxamide](/img/structure/B10922302.png)

![N-[1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-3-yl]ethanesulfonamide](/img/structure/B10922315.png)
![N-cyclohexyl-6-(4-methoxyphenyl)-N,3-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10922317.png)
![[3-(4-Fluorophenyl)-6-methyl[1,2]oxazolo[5,4-b]pyridin-4-yl][4-(furan-2-ylcarbonyl)piperazin-1-yl]methanone](/img/structure/B10922340.png)
![N-(4-ethoxyphenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10922341.png)
![1-ethyl-6-phenyl-N-[4-(propan-2-yl)phenyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10922359.png)

![3-ethyl-2-[(imidazo[1,2-a]pyridin-2-ylmethyl)sulfanyl]-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B10922371.png)
![1-ethyl-N-(1-ethyl-1H-pyrazol-3-yl)-3-methyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10922374.png)
